molecular formula C6H7BrN2 B146713 5-Amino-2-bromo-6-picoline CAS No. 126325-47-1

5-Amino-2-bromo-6-picoline

Cat. No.: B146713
CAS No.: 126325-47-1
M. Wt: 187.04 g/mol
InChI Key: UBTQJSZELCWGCN-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-6-picoline is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-bromo-6-picoline can be synthesized through several methods. One common method involves the bromination of 2-methylpyridin-3-amine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-6-picoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the primary products.

    Reduction Reactions: The main product is 2-methylpyridin-3-amine.

Scientific Research Applications

5-Amino-2-bromo-6-picoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-6-picoline depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The bromine atom can be replaced with other functional groups, allowing the compound to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-bromo-6-picoline is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows for selective reactions and interactions that are not possible with other similar compounds. Its versatility in undergoing various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQJSZELCWGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560031
Record name 6-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-47-1
Record name 6-Bromo-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126325-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-bromo-2-methylpyridine
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Synthesis routes and methods

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (33 mg), the title compound was isolated as a white solid (46 mg, 84%). Rf=0.4 (1:1 EA/heptane). MS (ES): M/Z [M+H]=468. 1H NMR: (400 MHz, DMSO-d6): 1.69 (s, 3H), 5.06-5.24 (m, 2H), 7.44 (d, J=9.0 Hz, 1H), 7.53 (d, J=8.1 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.12 (d, J=9.0 Hz, 1H), 8.69 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile [40 mg, 73%; Rf=0.35 (EA)] was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (50 mg). 1-(5-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one [80 mg, 12%; Rf=0.25 (2:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g). 5-Bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 24%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-6-bromo-2-methylpyridine (2 g). 3-Amino-6-bromo-2-methylpyridine [3.2 g, 93%; Rf=0.75 (1:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part e except starting from 6-bromo-2-methyl-3-nitropyridine (4 g).
Name
EA heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six

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